molecular formula C12H12O4S2 B3826884 2,7-bis(methylsulfonyl)naphthalene

2,7-bis(methylsulfonyl)naphthalene

Cat. No.: B3826884
M. Wt: 284.4 g/mol
InChI Key: NBDWUCWZFNVNJO-UHFFFAOYSA-N
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Description

2,7-Bis(methylsulfonyl)naphthalene is a high-value chemical intermediate designed for research and development applications. This disubstituted naphthalene derivative features two methylsulfonyl groups at the 2 and 7 positions, a configuration known to be a versatile and electron-deficient building block in advanced organic synthesis. The naphthalene core provides a rigid, planar scaffold that is ideal for constructing linear, pi-conjugated molecular systems. In materials science, this compound serves as a key precursor for the synthesis of organic electronic materials. Its structure is particularly useful for creating linearly extended polymers and small molecules for applications such as organic field-effect transistors (OFETs) and other electronic devices, where the sulfonyl groups can be further functionalized or act as activating and directing groups in cross-coupling reactions . Furthermore, naphthalene derivatives are extensively explored in medicinal chemistry for their diverse biological activities. The methylsulfonyl functional group is a common pharmacophore in drug discovery, often contributing to binding affinity and metabolic stability. Related naphthalene-based compounds have demonstrated potent antimicrobial and anticancer properties by interacting with biological targets like enzymes and signal transducers . Researchers can leverage 2,7-bis(methylsulfonyl)naphthalene as a critical synthon to develop novel compounds for microbiological assays or to probe biochemical pathways, such as the IL-6/JAK/STAT signaling cascade . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant safety data sheets and handle this compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

2,7-bis(methylsulfonyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4S2/c1-17(13,14)11-5-3-9-4-6-12(18(2,15)16)8-10(9)7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDWUCWZFNVNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,7-bis(methylsulfonyl)naphthalene involves the reaction of 2,7-dihydroxynaphthalene with methylsulfonyl chloride in the presence of a base such as potassium carbonate. This reaction typically occurs under mild conditions and results in the formation of the desired product with high yield.

Industrial Production Methods

Industrial production methods for 2,7-bis(methylsulfonyl)naphthalene are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,7-bis(methylsulfonyl)naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl groups to methylthio groups.

    Substitution: The compound can participate in substitution reactions where the methylsulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,7-bis(methylsulfonyl)naphthalene can yield sulfone derivatives, while reduction can produce methylthio derivatives.

Scientific Research Applications

2,7-bis(methylsulfonyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of materials with specific chemical properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2,7-bis(methylsulfonyl)naphthalene exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, depending on its specific derivatives and the context of its use. For example, certain derivatives may inhibit specific enzymes or interact with cellular receptors .

Comparison with Similar Compounds

Table 1: Key Properties of 2,7-Bis(methylsulfonyl)naphthalene and Related Compounds

Compound Name Structure Key Properties Applications/Findings References
2,7-Bis(methylsulfonyl)naphthalene Naphthalene with –SO₂CH₃ at 2,7 positions High polarity due to sulfonyl groups; potential for protein binding or catalysis Not explicitly stated; inferred applications in drug design or materials chemistry
1,2-Bis(methylsulfonyl)hydrazine (101M) Sulfonylhydrazine with chloroethyl group Broad-spectrum antineoplastic activity; penetrates blood-brain barrier Curative in murine leukemia and colon carcinoma models; low bone marrow toxicity
2,7-Bis(fluoromethyl)naphthalene Naphthalene with –CH₂F at 2,7 positions Electrophilic fluoromethyl groups; synthesized via halogen exchange Potential fluorinated building block for pharmaceuticals or polymers
Methylsulfonyl PCB Metabolites Polychlorinated biphenyls with –SO₂CH₃ Bind to uteroglobin and lung proteins; bioaccumulate in tissues Environmental toxicology studies; endocrine disruption
2,7-Diisopropylnaphthalene Naphthalene with –C₃H₇ at 2,7 positions Hydrophobic; steric hindrance from bulky substituents Industrial applications (e.g., solvents, lubricants)

Physicochemical Properties

  • Solubility : Sulfonyl groups increase polarity, likely improving aqueous solubility relative to hydrophobic analogues like 2,7-diisopropylnaphthalene ().
  • Crystal Packing : shows that bis(methylsulfonyl) substituents induce specific conformations (e.g., envelope-shaped pyrimidine rings) and intermolecular hydrogen bonding, which could influence solid-state properties or co-crystallization behavior.

Q & A

Q. What are the standard protocols for synthesizing 2,7-bis(methylsulfonyl)naphthalene, and how can purity be ensured?

The synthesis typically involves sulfonation of naphthalene followed by methylation. For example, sulfonic acid intermediates are converted to sulfonyl chlorides using reagents like thionyl chloride, followed by nucleophilic substitution with methyl groups. Purity is validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm substituent positions and absence of byproducts .

Q. What in vitro models are recommended for preliminary toxicity screening of this compound?

Human cell lines (e.g., HepG2 for hepatic effects, A549 for respiratory toxicity) and primary animal cells (e.g., rat hepatocytes) are commonly used. Ensure exposure durations align with acute (24–48 hr) or chronic (7–14 days) endpoints. Include positive controls (e.g., naphthalene for comparative cytotoxicity) and measure outcomes like oxidative stress markers (e.g., glutathione depletion) .

Q. How should researchers design studies to minimize selection and detection bias in toxicological assessments?

Randomize dose allocation across study groups and conceal group assignments during data collection. Blinding researchers to exposure levels reduces performance bias. Use validated exposure characterization methods (e.g., gas chromatography-mass spectrometry) and standardized outcome assessments (e.g., histopathology scoring) to mitigate detection bias .

Q. What analytical techniques are critical for characterizing 2,7-bis(methylsulfonyl)naphthalene’s physicochemical properties?

Key techniques include:

  • X-ray crystallography for structural confirmation.
  • UV-Vis spectroscopy to analyze electronic transitions influenced by sulfonyl groups.
  • Thermogravimetric analysis (TGA) for thermal stability assessment.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic effects of sulfonyl substituents in this compound?

Density functional theory (DFT) calculations can model electron-withdrawing effects of sulfonyl groups on the naphthalene ring. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity, and simulate infrared (IR) spectra to compare with experimental data. Use software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets for accuracy .

Q. What strategies resolve discrepancies between in vitro and in vivo genotoxicity data for 2,7-bis(methylsulfonyl)naphthalene?

Conduct metabolite profiling (e.g., liver microsome assays) to identify bioactive species absent in vitro. Use transgenic rodent models (e.g., MutaMouse) to assess mutagenicity in vivo. Cross-validate findings with structural analogs (e.g., 2,7-difluoronaphthalene) to isolate sulfonyl-specific effects .

Q. How do sulfonyl groups influence this compound’s interaction with cytochrome P450 enzymes?

Perform molecular docking studies (e.g., AutoDock Vina) to model binding affinities with CYP isoforms (e.g., CYP2E1). Validate with enzymatic inhibition assays using fluorogenic substrates. Compare inhibition constants (Ki) with non-sulfonylated naphthalenes to quantify electronic effects .

Q. What systematic review frameworks are robust for synthesizing conflicting evidence on chronic exposure risks?

Follow the 8-step ATSDR framework:

  • Step 4 : Identify outcomes of concern (e.g., hepatic/renal toxicity).
  • Step 5 : Apply risk-of-bias tools (Table C-5/C-6) to exclude studies with attrition or detection bias.
  • Step 6 : Rate evidence confidence using criteria like exposure characterization reliability.
  • Step 8 : Integrate human and animal data using weight-of-evidence approaches .

Q. How can Hirshfeld surface analysis clarify non-covalent interactions in crystalline forms of this compound?

Generate Hirshfeld surfaces (CrystalExplorer) to map intermolecular contacts (e.g., C–H···O sulfonyl interactions). Compare fingerprint plots with analogs (e.g., 2,7-dimethoxynaphthalene) to quantify steric/electronic contributions to crystal packing .

Methodological Considerations

  • Risk of Bias Mitigation : Prioritize studies with explicit randomization, blinding, and complete outcome reporting (Tables C-5/C-6) .
  • Data Integration : Use meta-analytical tools (e.g., RevMan) to harmonize heterogeneous datasets, adjusting for covariates like species-specific metabolic rates .
  • Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) to ensure batch-to-batch consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-bis(methylsulfonyl)naphthalene
Reactant of Route 2
2,7-bis(methylsulfonyl)naphthalene

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